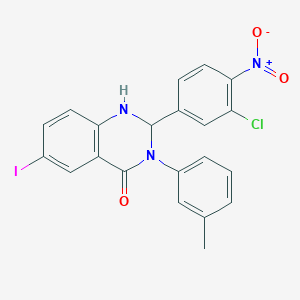
2-{3-chloro-4-nitrophenyl}-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-chloro-4-nitrophenyl}-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with various functional groups such as chloro, nitro, iodo, and methylphenyl. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-chloro-4-nitrophenyl}-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-nitroaniline, 3-methylbenzaldehyde, and iodine. The synthetic route may involve the following steps:
Condensation Reaction: 3-chloro-4-nitroaniline reacts with 3-methylbenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the quinazolinone core.
Iodination: The quinazolinone core is then iodinated using iodine and a suitable oxidizing agent to introduce the iodo group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{3-chloro-4-nitrophenyl}-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: Halogen atoms such as chlorine and iodine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the halogen atoms can introduce various functional groups.
Aplicaciones Científicas De Investigación
2-{3-chloro-4-nitrophenyl}-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-{3-chloro-4-nitrophenyl}-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-chloro-4-nitrophenyl)-3-(3-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one: Lacks the iodo group, which may affect its reactivity and biological activity.
2-(3-chloro-4-nitrophenyl)-6-iodo-2,3-dihydroquinazolin-4(1H)-one: Lacks the 3-methylphenyl group, which may influence its chemical properties and applications.
Uniqueness
The presence of multiple functional groups in 2-{3-chloro-4-nitrophenyl}-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone makes it unique These groups confer distinct reactivity and enable the compound to participate in a wide range of chemical reactions
Propiedades
Fórmula molecular |
C21H15ClIN3O3 |
|---|---|
Peso molecular |
519.7 g/mol |
Nombre IUPAC |
2-(3-chloro-4-nitrophenyl)-6-iodo-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H15ClIN3O3/c1-12-3-2-4-15(9-12)25-20(13-5-8-19(26(28)29)17(22)10-13)24-18-7-6-14(23)11-16(18)21(25)27/h2-11,20,24H,1H3 |
Clave InChI |
RCBYWXHBXCIFID-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(NC3=C(C2=O)C=C(C=C3)I)C4=CC(=C(C=C4)[N+](=O)[O-])Cl |
SMILES canónico |
CC1=CC(=CC=C1)N2C(NC3=C(C2=O)C=C(C=C3)I)C4=CC(=C(C=C4)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-tert-butyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331271.png)
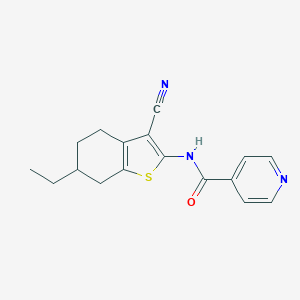
![N-(4-methoxyphenyl)-4-[[(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]amino]benzenesulfonamide](/img/structure/B331275.png)
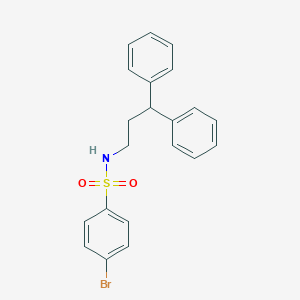
![Ethyl 2-({5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoyl}amino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B331277.png)
![5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE](/img/structure/B331283.png)
![Methyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331284.png)
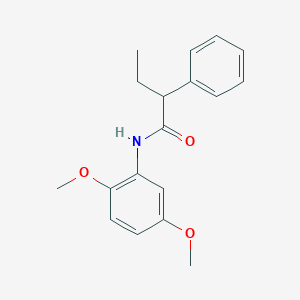
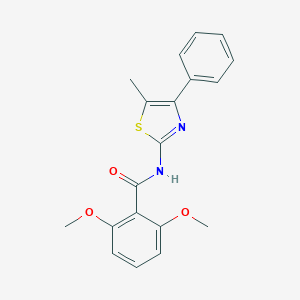
![3-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B331290.png)
![Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B331291.png)
![Isopropyl 5-[(diethylamino)carbonyl]-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B331292.png)
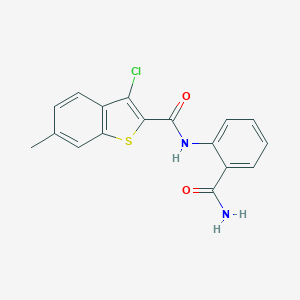
![Diethyl 3-methyl-5-[(2-methyl-3-furoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B331296.png)
